4-(1-cyclobutyl-1H-pyrazol-4-yl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1-cyclobutylpyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-12(3-1)15-9-11(8-14-15)10-4-6-13-7-5-10/h8-10,12-13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKCWOFHWJTAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
4-(1-cyclobutyl-1H-pyrazol-4-yl)piperidine interacts with the sEH enzyme, inhibiting its activity. The inhibition of sEH leads to an increase in the levels of EETs and EDPs, which have anti-inflammatory, vasodilatory, and analgesic effects. Molecular docking studies have revealed that this compound forms hydrogen bond interactions with the active site of the sEH enzyme, similar to other known sEH inhibitors.
Biochemical Pathways
The inhibition of sEH by this compound affects the metabolic pathway of arachidonic acid. This leads to an increase in the levels of EETs and EDPs, which can modulate various physiological processes. For instance, EETs are known to dilate blood vessels, reduce inflammation, and inhibit platelet aggregation. Therefore, the inhibition of sEH can have beneficial effects in conditions such as hypertension, inflammation, and pain.
Pharmacokinetics
The compound’s efficacy as an seh inhibitor suggests that it has sufficient bioavailability to reach its target in the body
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of EETs and EDPs. This results in vasodilation, reduced inflammation, and pain relief. Therefore, this compound could potentially be used in the treatment of conditions such as hypertension, inflammatory diseases, and pain disorders.
Biological Activity
4-(1-Cyclobutyl-1H-pyrazol-4-yl)piperidine is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHN
- CAS Number : 1783745-07-2
The compound features a piperidine ring substituted with a cyclobutyl group and a pyrazole moiety, which is relevant for its interaction with biological targets.
Research indicates that this compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). Activation of M4 mAChRs is associated with cognitive enhancement and antipsychotic effects, making it a candidate for treating conditions such as schizophrenia and Alzheimer's disease .
Neuropharmacological Effects
Studies have shown that compounds similar to this compound exhibit significant neuropharmacological effects:
- Cognitive Enhancement : Allosteric modulation of M4 mAChRs can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting potential for cognitive improvement in neuropsychiatric disorders .
- Antipsychotic Properties : The compound's ability to activate M4 receptors may provide antipsychotic-like effects, as seen with other M4 agonists in clinical studies .
- Potential for Treating Neurological Disorders : The modulation of mAChRs by this compound could be beneficial in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and selectivity of similar compounds against various cell lines. For example, derivatives have shown selective inhibition against Trypanosoma brucei, indicating potential antiparasitic activity with low toxicity to human cells .
Preclinical Studies
Preclinical studies have evaluated the efficacy of related compounds in animal models:
- Cognitive Deficits : In models simulating cognitive deficits, administration of M4 PAMs led to improved performance in memory tasks .
- Behavioral Assessments : Behavioral tests indicated that modulation of M4 receptors could alleviate symptoms associated with psychosis and cognitive decline, supporting the hypothesis that this compound could be effective in clinical settings.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
